molecular formula C6H11ClF3N B6289804 (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride CAS No. 2639960-45-3

(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride

Cat. No.: B6289804
CAS No.: 2639960-45-3
M. Wt: 189.60 g/mol
InChI Key: HUYFAOPHHUVGEM-JEDNCBNOSA-N
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Description

(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The presence of the trifluoroethyl group in this compound can impart unique chemical and physical properties, making it of interest in various fields of research.

Scientific Research Applications

(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride has several applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Future Directions

The trifluoromethyl group is becoming increasingly important in various fields, including pharmaceuticals, agrochemicals, and materials . Therefore, compounds like “(3S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride” that contain a trifluoromethyl group may have significant potential for future research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and 2,2,2-trifluoroethyl halides.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperatures, pressures, and the presence of catalysts or solvents.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may also include steps for waste management and environmental protection.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidines.

Mechanism of Action

The mechanism of action of (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that are influenced by its chemical structure and properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride include other pyrrolidine derivatives with different substituents. Examples include:

  • (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine
  • (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrobromide

Uniqueness

The uniqueness of this compound lies in its specific trifluoroethyl group, which can impart distinct chemical and physical properties compared to other pyrrolidine derivatives. These properties may include increased stability, reactivity, or biological activity.

Properties

IUPAC Name

(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)3-5-1-2-10-4-5;/h5,10H,1-4H2;1H/t5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYFAOPHHUVGEM-JEDNCBNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1CC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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